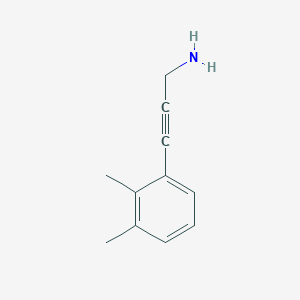
3-(2,3-Dimethylphenyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a prop-2-ynyl-amine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine typically involves the reaction of 2,3-dimethylbenzyl chloride with propargylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group.
Industrial Production Methods
Industrial production of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine: Unique due to its specific substitution pattern and functional groups.
(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine: Similar structure but different substitution pattern.
(3,4-Dimethyl-phenyl)-prop-2-ynyl-amine: Another isomer with different properties.
Uniqueness
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,8,12H2,1-2H3 |
InChI Key |
ADODGQBZUDXYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















